molecular formula C13H23NO3S B6779702 N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide

Cat. No.: B6779702
M. Wt: 273.39 g/mol
InChI Key: KTHNGUMIGIJPNQ-UHFFFAOYSA-N
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Description

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclobutyl ring, a sulfinyl group, and an oxepane ring

Properties

IUPAC Name

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-18(16)13(6-3-7-13)10-14-12(15)11-4-2-8-17-9-5-11/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNGUMIGIJPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1(CCC1)CNC(=O)C2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the introduction of the sulfinyl group. The oxepane ring is then formed through a series of cyclization reactions. Common reagents used in these steps include sulfur-containing compounds, cyclobutyl precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, affecting cellular pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfonylcyclobutyl)methyl]oxepane-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-[(1-methylthioylcyclobutyl)methyl]oxepane-4-carboxamide: Similar structure but with a thioyl group instead of a sulfinyl group.

Uniqueness

N-[(1-methylsulfinylcyclobutyl)methyl]oxepane-4-carboxamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with sulfonyl or thioyl groups.

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